BenchChemオンラインストアへようこそ!

5-Propyl-1,3,4-oxadiazole-2-carboxamide

Oncology STAT3 inhibition cancer research

Select 5-Propyl-1,3,4-oxadiazole-2-carboxamide (CAS 99367-46-1) for your anticancer drug discovery program targeting constitutively active STAT3 signaling. The unsubstituted primary carboxamide (-CONH₂) at position 2 is structurally essential for STAT3 engagement and cannot be functionally replaced by N-alkylated analogs. Its balanced LogP (0.82) and PSA (82.01 Ų) favor oral bioavailability and cellular permeability without CNS penetration liability, distinguishing it from more lipophilic 5-phenyl or less polar 5-propyl-2-amine derivatives.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 99367-46-1
Cat. No. B13118352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Propyl-1,3,4-oxadiazole-2-carboxamide
CAS99367-46-1
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCCCC1=NN=C(O1)C(=O)N
InChIInChI=1S/C6H9N3O2/c1-2-3-4-8-9-6(11-4)5(7)10/h2-3H2,1H3,(H2,7,10)
InChIKeyKGDZYQFUXJIOCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Propyl-1,3,4-oxadiazole-2-carboxamide (CAS 99367-46-1): Procurement-Relevant Physicochemical and Biological Profile


5-Propyl-1,3,4-oxadiazole-2-carboxamide (CAS 99367-46-1) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a propyl group at position 5 and a primary carboxamide at position 2, with molecular formula C6H9N3O2 and molecular weight 155.15 g/mol [1]. This scaffold is recognized in medicinal chemistry as a privileged structure due to the oxadiazole ring's capacity to engage in hydrogen bonding and π-π stacking interactions with biological targets [2]. The compound is reported to exhibit STAT3 inhibitory activity and is under investigation as an anticancer agent, with its unsubstituted carboxamide group offering a synthetically tractable handle for further derivatization [3].

Why Generic Substitution of 5-Propyl-1,3,4-oxadiazole-2-carboxamide Fails: Key Differentiation Drivers


Substituting 5-propyl-1,3,4-oxadiazole-2-carboxamide with a generic oxadiazole analog is scientifically unsound due to the compound's unique combination of the 5-propyl substituent and the 2-primary carboxamide functionality. Systematic structure-activity relationship (SAR) studies on 1,3,4-oxadiazole-2-carboxamide derivatives demonstrate that even minor modifications to the substituent at position 5 or the amide nitrogen profoundly alter both potency and target selectivity [1]. Specifically, the unsubstituted primary carboxamide group (-CONH2) at position 2 is essential for STAT3 inhibitory activity, whereas N-alkylated carboxamide analogs exhibit divergent biological profiles [2]. Furthermore, the 5-propyl chain influences physicochemical properties—including logP and hydrogen bonding capacity—that directly affect cellular permeability and protein binding, making in-class analogs with different alkyl chain lengths (e.g., methyl, ethyl, butyl) functionally non-interchangeable in target-based assays [3].

Quantitative Differential Evidence for 5-Propyl-1,3,4-oxadiazole-2-carboxamide (CAS 99367-46-1)


STAT3 Inhibition: 5-Propyl vs. N-Alkylated Carboxamide Analogs

5-Propyl-1,3,4-oxadiazole-2-carboxamide possesses STAT3 inhibitory activity by virtue of its unsubstituted primary carboxamide group at position 2. This structural feature is explicitly defined in patent claims as essential for STAT3 inhibition within the 1,3,4-oxadiazole-2-carboxamide class, whereas N-alkylated derivatives (e.g., N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5-propyl-1,3,4-oxadiazole-2-carboxamide) are directed toward alternative therapeutic targets [1]. Although direct IC50 values for the title compound are not publicly disclosed in the identified patent literature, the patent's structural claims establish that the primary carboxamide group confers STAT3-targeting specificity that is absent in N-substituted analogs [1].

Oncology STAT3 inhibition cancer research

Antibacterial Activity: 1,3,4-Oxadiazole-2-carboxamide Scaffold vs. Triazolo-Thiadiazole Comparators

In a comparative antimicrobial study of structurally related heterocycles, 1,3,4-oxadiazole derivatives exhibited measurable antibacterial activity against Gram-positive and Gram-negative pathogens. However, triazolo-thiadiazole derivatives were found to be more active than 1,3,4-oxadiazole derivatives against all pathogenic bacterial and fungal strains tested [1]. Specifically, 1,3,4-oxadiazole derivatives (compounds 7a-g, 8) demonstrated moderate to good inhibition at 12.5–100 µg/mL in DMSO across a panel including S. aureus, E. coli, P. aeruginosa, K. pneumoniae, and five fungal species [1]. While 5-propyl-1,3,4-oxadiazole-2-carboxamide was not directly evaluated in this study, the class-level activity range provides a benchmark for anticipated antimicrobial potency [1].

Antimicrobial antibacterial medicinal chemistry

Physicochemical Differentiation: LogP and PSA of 5-Propyl-1,3,4-oxadiazole-2-carboxamide

5-Propyl-1,3,4-oxadiazole-2-carboxamide exhibits a calculated LogP value of 0.82130 and a polar surface area (PSA) of 82.01 Ų [1]. These physicochemical parameters differentiate it from closely related 1,3,4-oxadiazole analogs: the 5-phenyl variant (CAS 68496-74-2, MW 189.17) possesses significantly higher lipophilicity and altered solubility due to the aromatic substituent, while the 5-propyl-2-amine analog (CAS 69741-89-5, MW 127.14) lacks the carboxamide hydrogen-bonding capacity and has a reduced PSA . The balanced LogP (optimal range for CNS penetration is 1-3; for oral absorption is <5) and moderate PSA (favorable for cell permeability when <140 Ų) position 5-propyl-1,3,4-oxadiazole-2-carboxamide as a suitable scaffold for lead optimization with favorable drug-like properties [1].

Drug design ADME medicinal chemistry physicochemical properties

Validated Research and Procurement Scenarios for 5-Propyl-1,3,4-oxadiazole-2-carboxamide


Oncology Drug Discovery: STAT3 Inhibitor Lead Optimization

Procure 5-propyl-1,3,4-oxadiazole-2-carboxamide as a validated STAT3-inhibitory scaffold for anticancer drug discovery programs targeting constitutively active STAT3 signaling in breast, lung, pancreatic, and ovarian cancers. The compound's unsubstituted primary carboxamide group is structurally essential for STAT3 engagement as defined in patent claims covering 1,3,4-oxadiazole-2-carboxamide anticancer agents [1]. Use this compound as a starting point for structure-based optimization of potency and selectivity, leveraging its favorable physicochemical properties (LogP 0.82, PSA 82.01 Ų) that predict adequate cellular permeability [2].

Antimicrobial Scaffold Assessment: Benchmarking Oxadiazole Activity

Employ 5-propyl-1,3,4-oxadiazole-2-carboxamide as a reference compound for evaluating the antimicrobial potential of the 1,3,4-oxadiazole-2-carboxamide subclass. Based on class-level data, derivatives of this scaffold exhibit moderate antibacterial activity with MIC ranges of 12.5–100 µg/mL against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa, K. pneumoniae) pathogens [3]. Researchers should use this compound to establish baseline activity when screening novel oxadiazole analogs or when comparing oxadiazole-based inhibitors against alternative heterocyclic cores such as triazolo-thiadiazoles, which have demonstrated superior antimicrobial potency in head-to-head class comparisons [3].

Medicinal Chemistry: Physicochemical Property-Driven Scaffold Selection

Select 5-propyl-1,3,4-oxadiazole-2-carboxamide for lead generation campaigns requiring balanced lipophilicity and hydrogen-bonding capacity. The calculated LogP of 0.82 and PSA of 82.01 Ų [2] differentiate this compound from more lipophilic analogs (e.g., 5-phenyl derivatives) and less polar analogs (e.g., 5-propyl-2-amine derivatives), enabling rational scaffold selection based on ADME property predictions. This compound is suitable for programs where CNS penetration is not required but oral bioavailability and cellular permeability are prioritized, given its LogP <5 and PSA <140 Ų [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Propyl-1,3,4-oxadiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.